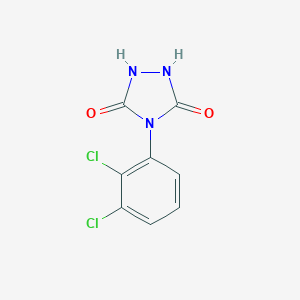
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as DMTBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is not fully understood. However, it has been suggested that N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. For instance, studies have shown that N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells.
実験室実験の利点と制限
One of the main advantages of using N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. However, one of the limitations of using N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide. For instance, further studies could investigate the potential of N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide as a drug candidate for the treatment of various diseases, including neurodegenerative disorders and cancer. In addition, future studies could focus on improving the synthesis method for N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide, as well as developing new methods for delivering N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide to cells and tissues.
合成法
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-phenyl-1,3-thiazole-4-carbonyl chloride, which is then reacted with N,N-dimethylaniline to form N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide.
科学的研究の応用
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide has been investigated for its anti-inflammatory, anticancer, and antidiabetic properties. In addition, N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
|---|---|
分子式 |
C17H16N2O2S2 |
分子量 |
344.5 g/mol |
IUPAC名 |
N,N-dimethyl-3-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S2/c1-19(2)23(20,21)15-10-6-9-14(11-15)16-12-22-17(18-16)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChIキー |
IWJWUCFBZMGFME-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)


![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)